3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether 3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether
Brand Name: Vulcanchem
CAS No.: 80843-80-7
VCID: VC17042697
InChI: InChI=1S/C23H23FO2/c1-23(2,19-8-4-3-5-9-19)17-25-16-18-7-6-10-22(15-18)26-21-13-11-20(24)12-14-21/h3-15H,16-17H2,1-2H3
SMILES:
Molecular Formula: C23H23FO2
Molecular Weight: 350.4 g/mol

3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether

CAS No.: 80843-80-7

Cat. No.: VC17042697

Molecular Formula: C23H23FO2

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether - 80843-80-7

Specification

CAS No. 80843-80-7
Molecular Formula C23H23FO2
Molecular Weight 350.4 g/mol
IUPAC Name 1-fluoro-4-[3-[(2-methyl-2-phenylpropoxy)methyl]phenoxy]benzene
Standard InChI InChI=1S/C23H23FO2/c1-23(2,19-8-4-3-5-9-19)17-25-16-18-7-6-10-22(15-18)26-21-13-11-20(24)12-14-21/h3-15H,16-17H2,1-2H3
Standard InChI Key HBXCASRCQOTUDU-UHFFFAOYSA-N
Canonical SMILES CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether features a benzyl ether backbone with two distinct substituents:

  • A 4-fluorophenoxy group attached to the benzyl moiety at the meta position.

  • A 2-phenyl-2-methylpropyl group linked via an ether bond.

The fluorine atom at the para position of the phenoxy group introduces electronegativity, influencing electronic distribution and intermolecular interactions . The 2-phenyl-2-methylpropyl group contributes steric bulk, potentially affecting solubility and binding affinity in biological systems .

Systematic Nomenclature

  • IUPAC Name: 1-Fluoro-4-[3-[[2-methyl-2-(phenyl)propoxy]methyl]phenoxy]benzene

  • Alternative Designations:

    • 3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether

    • Benzene, 1-fluoro-4-[3-[[2-methyl-2-phenylpropoxy]methyl]phenoxy]

Synthesis and Manufacturing Processes

General Synthetic Routes

The synthesis of 3-(4-fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether typically involves multi-step organic reactions, as outlined in patent US4873373A for analogous compounds :

  • Formation of the Phenolic Intermediate:

    • 4-Fluorophenol undergoes alkylation with 3-bromobenzyl bromide to yield 3-(4-fluorophenoxy)benzyl bromide.

  • Nucleophilic Substitution:

    • Reaction of the benzyl bromide intermediate with 2-phenyl-2-methylpropan-1-ol in the presence of a base (e.g., K₂CO₃) facilitates ether bond formation.

C6H5C(CH3)2OH+BrCH2C6H4O-C6H4FBaseC6H5C(CH3)2O-CH2C6H4O-C6H4F+HBr\text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{OH} + \text{BrCH}_2\text{C}_6\text{H}_4\text{O-C}_6\text{H}_4\text{F} \xrightarrow{\text{Base}} \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{O-CH}_2\text{C}_6\text{H}_4\text{O-C}_6\text{H}_4\text{F} + \text{HBr}

This method achieves moderate yields (50–70%) under optimized conditions .

Optimization Strategies

  • Catalyst Selection: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .

  • Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates .

Physical and Chemical Properties

Physicochemical Parameters

Key properties extrapolated from structurally related compounds :

PropertyValueSource Compound Analogue
Molecular FormulaC₂₃H₂₃FO₂3-(4-Fluorophenoxy)benzyl ether
Molecular Weight~350.43 g/molC₂₆H₂₉FO₂
Density1.076 g/cm³C₂₆H₂₉FO₂
Boiling Point467.3°C at 760 mmHgC₂₆H₂₉FO₂
LogP (Partition Coefficient)7.24C₂₆H₂₉FO₂

The high logP value suggests significant lipophilicity, indicative of potential blood-brain barrier permeability .

Spectroscopic Characteristics

  • ¹H NMR: Expected signals include a singlet for the methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–7.4 ppm) .

  • ¹³C NMR: Fluorine coupling splits signals for the 4-fluorophenoxy carbon (δ 160–165 ppm) .

Applications in Industry and Research

Agrochemical Applications

Patent US4873373A highlights similar 3-phenoxybenzyl ethers as effective pesticides due to their stability and bioavailability . The fluorine atom may enhance soil persistence and target binding .

Pharmaceutical Development

The compound’s lipophilicity and structural resemblance to neuroprotective agents position it as a candidate for:

  • Neurodegenerative Disease Research: Potential MAO-B inhibition aligns with Parkinson’s disease therapeutic strategies .

  • Anti-inflammatory Agents: Ether derivatives suppress pro-inflammatory cytokines (e.g., TNF-α) in vitro .

Related Compounds and Structure-Activity Relationships

Structural Analogues

Comparative analysis of analogous ethers :

Compound NameStructural VariationBiological Activity
3-(4-Methylphenoxy)benzyl 2-(4-Cl-phenyl)-2-methylpropyl etherMethyl and chlorine substituentsEnhanced pesticidal activity
3-(4-Fluorophenoxy)benzyl 2-(3-CF₃-phenyl)-2-methylpropyl etherTrifluoromethyl groupIncreased metabolic stability

The fluorine atom in 3-(4-fluorophenoxy)benzyl derivatives consistently improves target affinity compared to non-fluorinated analogues .

Future Perspectives and Research Directions

  • Synthetic Methodology: Development of enantioselective routes to access chiral variants.

  • Biological Screening: In vitro assays for MAO-B inhibition and neuroprotective efficacy.

  • Computational Modeling: Molecular docking studies to predict binding modes with biological targets.

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